4-Methylthiazole-2-carbonitrile
Overview
Description
4-Methylthiazole-2-carbonitrile is a compound that is part of the thiazole family, which are heterocyclic compounds containing sulfur and nitrogen in a five-membered ring. Thiazoles and their derivatives are of significant interest due to their wide range of applications in medicinal chemistry, agriculture, and as building blocks in organic synthesis.
Synthesis Analysis
The synthesis of 4-Methylthiazole-2-carbonitrile derivatives can involve various strategies, including coupling reactions with superelectrophilic compounds. For example, 2-aminothiazoles, including 4-methyl-2-aminothiazole, react with superelectrophilic 4,6-dinitrobenzofuroxan (DNBF) to afford anionic C-bonded sigma-adducts through electrophilic aromatic substitution (Forlani et al., 2006)(Forlani, Laure Tocke, Del Vecchio, Lakhdar, Goumont, & Terrier, 2006).
Molecular Structure Analysis
The molecular structure of 4-Methylthiazole-2-carbonitrile and its derivatives often involves nucleophilic addition reactions, as shown by Misra and Ila (2010), who demonstrated versatile templates for synthesizing various substituted oxazoles(Misra & Ila, 2010).
Chemical Reactions and Properties
Chemical reactions of 4-Methylthiazole-2-carbonitrile derivatives highlight their reactivity and potential for functionalization. Herrera et al. (2006) detailed a novel approach to synthesize 1,3-oxazoles starting from 1-(methylthio)acetone and various nitriles(Herrera, Martínez‐Álvarez, Ramiro, Molero, & Almy, 2006).
Scientific Research Applications
Synthesis of 1,2,3-Triazoles and Derivatives : It is used for synthesizing 1,2,3-triazoles and their derivatives, which are significant in research for their unique properties (Albert, 1973).
Preparation of 4-Aminotriazole-5-carbaldehydes : This compound plays a role in preparing 4-aminotriazole-5-carbaldehydes, noted for their distinctive protonation properties (Albert & Taguchi, 1973).
Synthesis of 5-Alkylthioisothiazoles and Derivatives : It is crucial in the synthesis of 5-alkylthioisothiazoles and derivatives like 3-methylthieno[3,2-d]isothiazole (James & Krebs, 1982).
New Fused Pyrimidines Synthesis : 4-Methylthiazole-2-carbonitrile is used in creating new fused pyrimidines (El-Reedy et al., 1989).
Isothiazolo [5,4-d] Pyrimidines Synthesis : It assists in synthesizing isothiazolo [5,4-d] pyrimidines and related compounds (Anderson & Hsiao, 1975).
Synthesis of 3-Haloisothiazole-4-carbonitriles : This compound is involved in producing 3-haloisothiazole-4-carbonitriles, useful in various chemical reactions (Ioannidou & Koutentis, 2011).
Anticancer Drug Precursors : The synthesized 1H-1,2,3-triazole-4-carbonitriles serve as precursors for anticancer drug discovery (Sekh et al., 2021).
Anticancer and Anti-inflammatory Properties : It has demonstrated potential in anticancer and anti-inflammatory applications, expanding its therapeutic uses (Bhale et al., 2022).
Regiospecific Suzuki Coupling : The compound is involved in optimizing regiospecific Suzuki coupling to produce various derivatives (Christoforou et al., 2003).
Development of Anticancer Drugs : Synthesized derivatives have shown anticancer activities and are valuable in anticancer drug development (Kachaeva et al., 2018).
Corrosion Inhibition : Certain derivatives effectively inhibit mild steel corrosion (Verma et al., 2015).
6-Amino-8-Azapurines Preparation : The reaction with amidines yields valuable 6-amino-8-azapurines (Albert, 1975).
Green Synthesis Applications : The one-pot green synthesis of benzo[b][1,4]thiazine-4-carbonitrile using this compound shows environmentally friendly applications (Balwe et al., 2016).
Chemical Transformations : It is used in various chemical transformations to synthesize different heterocyclic systems (Ibrahim & El-Gohary, 2016).
Nucleophilic Reactions : The compound demonstrates significant carbon nucleophilicity in reactions with superelectrophilic substances (Forlani et al., 2006).
Reactions with Secondary Dialkylamines : It reacts with pyrrolidine or morpholine to yield 3-amino-substituted derivatives (Kalogirou & Koutentis, 2014).
HIV-1 Inhibitors : Triazenopyrazole derivatives showed moderate activity against HIV-1 (Larsen et al., 1999).
Solubility Studies : Its solubility in various organic solvents has been studied, providing insight into its properties (G. Chen et al., 2017).
Antitumor Activity of Ruthenium Complexes : Synthesized ruthenium complexes with 4-Methylthiazole-2-carbonitrile show notable antitumor activity (Đukić et al., 2020).
Corrosion Inhibition in HCl Solution : Pyranopyrazole derivatives inhibit mild steel corrosion, demonstrating its utility in material science (Yadav et al., 2016).
properties
IUPAC Name |
4-methyl-1,3-thiazole-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2S/c1-4-3-8-5(2-6)7-4/h3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLJOKRUAKFPDRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10584785 | |
Record name | 4-Methyl-1,3-thiazole-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10584785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylthiazole-2-carbonitrile | |
CAS RN |
100516-98-1 | |
Record name | 4-Methyl-1,3-thiazole-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10584785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Methylthiazole-2-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.